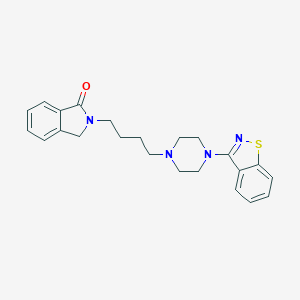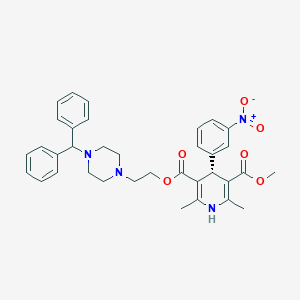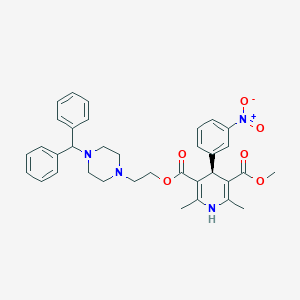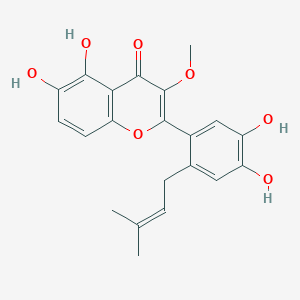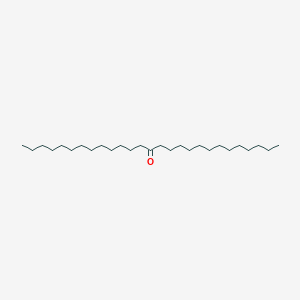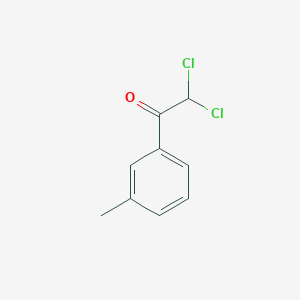
2,2-Dichloro-1-(3-methylphenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dichloro-1-(3-methylphenyl)ethan-1-one, also known as diclofenac or DCF, is a non-steroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation in humans and animals. DCF is widely used due to its efficacy, safety, and low cost. However, there is growing concern about its environmental impact and toxicity to non-target organisms.
Mechanism Of Action
Although the mechanism of action of DCF is well-established, there is still much to learn about its effects on other pathways and signaling molecules. Further research is needed to identify new targets and to develop more selective inhibitors of COX-2.
3. Drug delivery: DCF is currently available in oral, topical, and injectable formulations. However, there is a need for more efficient and targeted drug delivery systems that can reduce the risk of adverse effects and improve efficacy.
4. Combination therapy: DCF is often used in combination with other drugs such as opioids, muscle relaxants, and antidepressants. Further research is needed to determine the optimal combinations and dosages for different conditions.
Conclusion
DCF is a widely used NSAID with well-established anti-inflammatory, analgesic, and antipyretic properties. However, its environmental impact and potential toxicity to non-target organisms are a growing concern. Further research is needed to address these issues and to identify new targets and drug delivery systems that can improve efficacy and reduce adverse effects.
Biochemical And Physiological Effects
DCF has been shown to reduce pain, swelling, and stiffness in patients with inflammatory conditions. It also has antipyretic effects, reducing fever by lowering the production of prostaglandins in the hypothalamus. However, DCF can cause adverse effects such as gastrointestinal ulceration, bleeding, and renal toxicity, especially in high doses or prolonged use.
Advantages And Limitations For Lab Experiments
DCF is widely used in laboratory experiments due to its availability, low cost, and well-established pharmacological properties. However, DCF can interfere with certain assays such as COX activity assays, as it inhibits COX-2 activity. Therefore, it is important to use appropriate controls and to interpret the results carefully.
Future Directions
There are several areas of research that could benefit from further investigation of DCF. These include:
1. Environmental impact: There is growing concern about the presence of DCF in the environment and its potential impact on non-target organisms. Further research is needed to determine the extent of contamination, the effects on ecosystems, and the development of alternative methods for the disposal of DCF.
2.
Synthesis Methods
DCF can be synthesized by reacting 2,2-dichloroacetyl chloride with 3-methylphenylacetic acid in the presence of a base such as triethylamine. The reaction yields DCF as a white crystalline solid with a melting point of 165-167°C.
Scientific Research Applications
DCF has been extensively studied for its anti-inflammatory, analgesic, and antipyretic effects in humans and animals. It is commonly used to treat pain and inflammation associated with osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, and other inflammatory conditions. DCF has also been investigated for its potential use in cancer therapy, as it has been shown to inhibit tumor growth and induce apoptosis in cancer cells.
properties
CAS RN |
144660-10-6 |
|---|---|
Product Name |
2,2-Dichloro-1-(3-methylphenyl)ethan-1-one |
Molecular Formula |
C9H8Cl2O |
Molecular Weight |
203.06 g/mol |
IUPAC Name |
2,2-dichloro-1-(3-methylphenyl)ethanone |
InChI |
InChI=1S/C9H8Cl2O/c1-6-3-2-4-7(5-6)8(12)9(10)11/h2-5,9H,1H3 |
InChI Key |
MMUFMKUJAQRNCI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C(=O)C(Cl)Cl |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C(Cl)Cl |
synonyms |
Ethanone, 2,2-dichloro-1-(3-methylphenyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-amino-N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]-4,5-dimethoxybenzamide](/img/structure/B129278.png)
